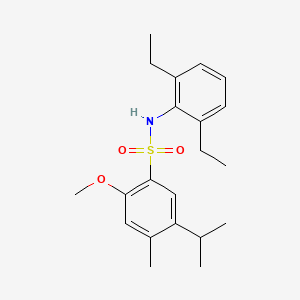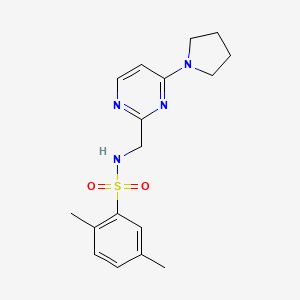![molecular formula C15H13F3N2O B2370402 4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 331243-98-2](/img/structure/B2370402.png)
4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound with the CAS Number: 331243-98-2 . It has a molecular weight of 294.28 and its IUPAC name is this compound . The compound is typically a white to brown solid .
Synthesis Analysis
The synthesis of benzamide derivatives, which includes compounds like this compound, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular formula of this compound is C15H13F3N2O . The InChI code for this compound is 1S/C15H13F3N2O/c1-9-7-10 (5-6-13 (9)19)14 (21)20-12-4-2-3-11 (8-12)15 (16,17)18/h2-8H,19H2,1H3, (H,20,21) .Physical and Chemical Properties Analysis
The physical form of this compound is a white to brown solid . The compound has a molecular weight of 294.27200 . Other properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
1. Analytical Applications in Separation Sciences
4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide, along with related substances, has been studied for its role in the analytical separation of compounds. In a study by Ye et al. (2012), nonaqueous capillary electrophoretic separation was developed for this compound and its analogs. This method demonstrated potential for quality control in pharmaceutical analysis.
2. Synthesis and Evaluation in Anticonvulsant Models
Research by Lambert et al. (1995) explored the synthesis of this compound derivatives for their potential anticonvulsant properties. These compounds were found to be effective in certain seizure models, highlighting their relevance in neurological research.
3. Application in Antitumor Agent Synthesis
The compound has been involved in the synthesis of anticancer agents. Wang Cong-zhan (2009) described the synthesis of Nilotinib, an antitumor agent, where a derivative of this compound was a key intermediate (Wang Cong-zhan, 2009).
4. Development of Water-Soluble Polymers
Research into novel water-soluble poly(m-benzamide)s, including derivatives of this compound, has shown potential in creating materials with unique properties like thermosensitivity in aqueous solutions (Sugi et al., 2006).
5. Exploration in Synthesis of Organo-Soluble Polyamides
Studies on the synthesis of organo-soluble polyamides using this compound derivatives have demonstrated their potential in creating materials with high thermal stability and good solubility in organic solvents (Bera et al., 2012).
6. Role in Histone Deacetylase Inhibition
This compound has been part of the synthesis of selective small molecule histone deacetylase (HDAC) inhibitors, indicating its relevance in cancer therapy and epigenetic research (Zhou et al., 2008).
7. Anti-Angiogenic Properties in Cancer Research
Compounds structurally related to this compound have been investigated for their anti-angiogenic properties in cancer therapy, demonstrating potent inhibition of VEGF-induced angiogenesis (Manley et al., 2002).
Safety and Hazards
Wirkmechanismus
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Biochemische Analyse
Biochemical Properties
It is known that molecules with a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Molecular Mechanism
It is known that molecules with a -CF3 group can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of 4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide in laboratory settings .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of this compound in animal models .
Metabolic Pathways
It is known that reactions at the benzylic position are very important for synthesis problems .
Transport and Distribution
There is currently no available data on the transport and distribution of this compound within cells and tissues .
Subcellular Localization
There is currently no available data on the subcellular localization of this compound .
Eigenschaften
IUPAC Name |
4-amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c1-9-7-10(5-6-13(9)19)14(21)20-12-4-2-3-11(8-12)15(16,17)18/h2-8H,19H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWABVVIJPBJWOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1,2-dimethylindol-5-yl)methyl]-3,4-difluorobenzamide](/img/structure/B2370319.png)
![5-Hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2370320.png)

![Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2370325.png)
![{2-[6-(methylthio)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine hydrochloride](/img/structure/B2370326.png)
![N-(3-(methylthio)phenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2370328.png)


![N-(3,5-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2370333.png)



![4-[4-(Propan-2-yloxy)phenyl]butan-2-amine](/img/structure/B2370339.png)
![7,7-Dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one](/img/structure/B2370340.png)
